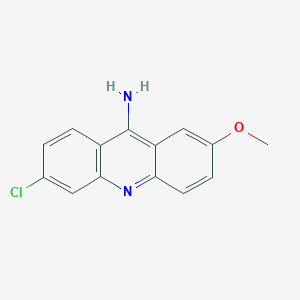

6-Chloro-2-methoxy-9-acridinamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methoxyacridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHSSHCBRVYGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188987 | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3548-09-2 | |

| Record name | 6-Chloro-2-methoxy-9-acridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3548-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003548092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3548-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9EB8YPL49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ACMA Fluorescent Probe

Abstract

9-amino-6-chloro-2-methoxyacridine (ACMA) is a versatile, cell-permeable fluorescent probe widely utilized for investigating phenomena associated with proton gradients across biological membranes. Its unique pH-dependent fluorescence quenching mechanism makes it an invaluable tool for real-time monitoring of proton flux in diverse systems, including liposomes, mitochondria, and vacuoles. This guide provides a comprehensive overview of ACMA's core chemical and spectroscopic properties, elucidates its mechanism of action, and presents detailed, field-proven protocols for its application in bioenergetics, ion channel research, and drug discovery.

Core Principles: Chemical and Spectroscopic Properties of ACMA

ACMA, a derivative of acridine, possesses a chemical structure that underpins its utility as a pH-sensitive probe. It is a moderately hydrophobic molecule, allowing it to readily permeate and associate with lipid membranes.[1] This membrane association is a prerequisite for its function as an indicator of transmembrane proton gradients.[2]

The fluorescence properties of ACMA are central to its application. In a neutral or alkaline environment, the unprotonated acridine ring system is highly fluorescent. However, in an acidic environment, protonation of the heterocyclic nitrogen atom leads to a dramatic quenching of its fluorescence.[3] This reversible, pH-dependent change in quantum yield is the basis for all ACMA-based assays.

Table 1: Physicochemical and Spectroscopic Properties of ACMA

| Property | Value | Source(s) |

| Formal Name | 6-chloro-2-methoxy-9-acridinamine | [4][5] |

| Molecular Formula | C₁₄H₁₁ClN₂O | [4][5] |

| Molecular Weight | 258.7 g/mol | [4][5] |

| Excitation Maxima (λex) | ~411-419 nm | [3][4][6] |

| Emission Maxima (λem) | ~475-490 nm | [3][4][7] |

| Solubility | Miscible in water, 1 mg/mL in Methanol | [4][5] |

| Purity | ≥98% | [4][5] |

Note: Spectral properties can be influenced by the local environment, including solvent polarity and membrane binding. It is recommended to determine optimal excitation and emission wavelengths empirically for each specific experimental system.[8]

Mechanism of Action: A Probe of Transmembrane ΔpH

The utility of ACMA as a probe for proton gradients (ΔpH) relies on a simple yet elegant mechanism involving its distribution and fluorescence properties in response to changes in proton concentration.

-

Equilibration: Being membrane-permeable, the uncharged, neutral form of ACMA freely diffuses across a lipid bilayer.[1]

-

Protonation & Trapping: In the presence of an acidic intravesicular or intra-organellar space (i.e., a proton gradient), ACMA molecules that diffuse into this compartment become protonated.[3]

-

Fluorescence Quenching: The protonated form of ACMA is non-fluorescent or weakly fluorescent.[3] This protonation also renders the molecule charged and thus membrane-impermeable, effectively trapping it within the acidic compartment.[1]

-

Concentration-Dependent Quenching: The accumulation and concentration of protonated ACMA inside the vesicle lead to self-quenching, further diminishing the fluorescence signal.

-

Signal Correlation: The overall decrease in fluorescence intensity measured from the bulk solution is directly proportional to the magnitude of the proton gradient established across the membrane.[2] When the gradient is dissipated (e.g., by a protonophore like CCCP), ACMA is deprotonated, diffuses out of the vesicle, and its fluorescence is restored.[1][7]

This mechanism allows for the dynamic, real-time measurement of processes that generate or dissipate proton gradients, such as the activity of proton pumps (e.g., H+-ATPases) and ion channels.[1][6]

Applications in Research and Drug Development

ACMA's sensitivity to proton gradients makes it a cornerstone technique in several research areas.

Measuring Proton Pumping and Bioenergetics

A primary application of ACMA is to monitor the activity of proton pumps, such as F₁F₀-ATP synthase and vacuolar H⁺-ATPase.[9] In these assays, proteoliposomes are reconstituted with the pump of interest. The addition of a substrate (e.g., ATP) fuels the pumping of protons into the liposomal lumen, creating a pH gradient that is detected by the quenching of ACMA fluorescence.[7] This method is crucial for fundamental studies of energy transduction and for characterizing the function of purified membrane proteins.[10]

Ion Channel and Transporter Assays

ACMA is instrumental in functional assays for various ion channels and transporters.[3] In a typical setup, proteoliposomes are loaded with a specific ion (e.g., K⁺) and the channel of interest. The liposomes are then diluted into a buffer lacking that ion, creating an outward chemical gradient. The efflux of the ion through an active channel generates a transient membrane potential that drives proton movement, which is monitored by ACMA.[3] This principle is widely used in high-throughput screening (HTS) to identify modulators of ion channel activity, which are critical targets in drug discovery.[11]

High-Throughput Screening (HTS) in Drug Discovery

The simplicity and robustness of the ACMA fluorescence quenching assay make it highly amenable to HTS formats.[3][12] It allows for the rapid screening of large compound libraries to identify potential activators or inhibitors of proton pumps and ion channels.[13][14] This fluorescence-based method offers a significant advantage in throughput over traditional, labor-intensive electrophysiological techniques like patch-clamping.[12]

Experimental Protocol: Monitoring Proton Pumping in Proteoliposomes

This protocol provides a validated methodology for assessing the proton-pumping activity of a reconstituted membrane protein (e.g., an ATPase) in liposomes using ACMA.

Rationale: The experiment is designed to measure the rate and extent of intra-liposomal acidification driven by the protein's activity. ATP addition initiates proton pumping, causing ACMA fluorescence to quench. The subsequent addition of a protonophore (CCCP) collapses the gradient, serving as a critical control to confirm that the quenching was indeed due to ΔpH.

Materials and Reagents

-

Proteoliposomes: Vesicles reconstituted with the proton pump of interest.

-

Assay Buffer: e.g., 10 mM MOPS, 100 mM KCl, 5 mM MgCl₂, pH 7.3.

-

ATP Stock Solution: 100-120 mM in assay buffer, pH adjusted to 7.3.[7]

-

Valinomycin Stock Solution (Optional): 1 µM in DMSO. (Used to dissipate membrane potential).

-

CCCP Stock Solution: 0.2 mM in DMSO. (Protonophore to collapse ΔpH).[7]

-

Instrumentation: Fluorescence spectrophotometer or plate reader capable of kinetic reads, with excitation at ~410-420 nm and emission at ~480-490 nm.

Step-by-Step Methodology

-

Instrument Setup: Set the fluorometer to the optimal excitation (~410 nm) and emission (~490 nm) wavelengths.[7] Set up a kinetic read to record fluorescence over time (e.g., one reading every 5-10 seconds).

-

Reaction Preparation: In a fluorescence cuvette or a well of a black 96-well plate, add the assay buffer.[3]

-

Add ACMA: Add ACMA from the stock solution to a final concentration of 0.5 - 2 µM. Mix gently and allow the signal to stabilize.[15]

-

Add Proteoliposomes: Add the proteoliposome suspension to the cuvette. A stable baseline fluorescence should be established.

-

Add Valinomycin (Optional): If charge buildup is expected to limit the proton pump, add valinomycin to a final concentration of ~5 nM.[7] This allows K⁺ efflux to compensate for H⁺ influx, preventing the formation of a limiting membrane potential.

-

Initiate Pumping: Start the kinetic recording. After establishing a stable baseline, inject ATP to a final concentration of 1-2 mM to initiate proton pumping.[7]

-

Monitor Quenching: Record the decrease in ACMA fluorescence. The signal will quench as the intra-liposomal space becomes acidified. Allow the reaction to proceed until a steady-state level of quenching is reached.

-

Collapse Gradient: Once the quenching has plateaued, inject CCCP to a final concentration of 0.4-1 µM.[7] This will rapidly dissipate the proton gradient, resulting in the dequenching (recovery) of ACMA fluorescence back to the initial baseline level.

Data Analysis and Interpretation

The primary data output is a time-course of fluorescence intensity. The initial rate of fluorescence quenching after substrate addition is proportional to the initial rate of proton pumping. The total extent of quenching (the difference between the initial baseline and the steady-state quenched level) reflects the magnitude of the pH gradient established at equilibrium. The rapid recovery of fluorescence upon CCCP addition validates that the observed quenching was due to a proton gradient.

Considerations and Troubleshooting

-

Photostability: Like many fluorophores, ACMA can be susceptible to photobleaching, especially under high-intensity illumination.[16][17] It is advisable to use the lowest excitation intensity that provides an adequate signal-to-noise ratio and to minimize illumination time.

-

Probe Concentration: The optimal ACMA concentration should be determined empirically. Excessively high concentrations can lead to high background fluorescence and self-quenching in the bulk solution, reducing the dynamic range of the assay.

-

Compound Interference: When screening chemical libraries, it is crucial to perform counter-screens to identify compounds that quench ACMA fluorescence directly or otherwise interfere with the assay, leading to false positives.

-

Membrane Integrity: The integrity of the liposomes or vesicles is paramount. Leaky membranes will be unable to maintain a proton gradient, resulting in little to no fluorescence quenching.

Conclusion

ACMA remains a powerful and accessible fluorescent probe for the real-time investigation of proton transport across biological membranes. Its straightforward mechanism, based on pH-dependent accumulation and fluorescence quenching, provides a robust method for functional characterization of proton pumps and ion channels. When used with appropriate controls and an understanding of its limitations, ACMA provides invaluable insights for researchers in bioenergetics, membrane transport, and drug discovery.

References

-

Biomol.de. (n.d.). 9-Amino-6-chloro-2-methoxyacridine | CAS 3548-09-2. Retrieved from [Link][5]

-

Fan, P., Härd, T., & Kearns, D. R. (1989). Origin of the complex fluorescence emission of 9-amino-6-chloro-2-methoxyacridine. 1. Experiment. The Journal of Physical Chemistry, 93(18), 6615–6622. Retrieved from [Link][18]

-

ResearchGate. (n.d.). Fluorescence quenching of ACMA in the root (A) and leaf (B) and changes.... Retrieved from [Link][19]

-

The Royal Society of Chemistry. (2018). Monitoring ATPase induced pH changes in single proteoliposomes with the lipid-coupled fluorophore Oregon Green 488. RSC Publishing. Retrieved from [Link][7]

-

De, S., & Kundu, S. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. Membranes, 11(11), 861. Retrieved from [Link][1]

-

Uzdavinys, P., et al. (2022). Dissected antiporter modules establish minimal proton-conduction elements of the respiratory complex I. Nature Communications, 13(1), 7033. Retrieved from [Link][9]

-

ResearchGate. (n.d.). ATP-driven quenching of ACMA fluorescence by platelet submitochondrial.... Retrieved from [Link][15]

-

Schuurmans, J. J., & Kraayenhof, R. (1983). Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 725(1), 1-5. Retrieved from [Link][10]

-

ResearchGate. (n.d.). Comparison of ATP-driven quenching of ACMA fluorescence by WT and.... Retrieved from [Link][20]

-

ACS Synthetic Biology. (2022). Overcoming Protein Orientation Mismatch Enables Efficient Nanoscale Light-Driven ATP Production. ACS Publications. Retrieved from [Link][21]

-

ResearchGate. (n.d.). Chemical structures of fl uorescent probes A − C and their responses to pH changes.. Retrieved from [Link][22]

-

Bertin Bioreagent. (n.d.). 9-Amino-6-chloro-2-methoxyacridine - Biochemicals. Retrieved from [Link]

-

Milligan, C. J., & Large, C. H. (2024). Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. Expert Opinion on Drug Discovery, 19(5), 523-535. Retrieved from [Link][13]

-

Zhang, Y., et al. (2023). Breaking the Photostability and pH Limitation of Halo-Fluoresceins through Chitosan Conjugation. Advanced Materials, 35(14), e2210956. Retrieved from [Link][16]

-

Li, M., & Lester, H. A. (2014). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica, 35(1), 1-10. Retrieved from [Link][12]

-

Sygnature Discovery. (n.d.). Ion Channel Screening. Retrieved from [Link][11]

-

Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link][23]

-

Aurora Biomed. (2024). Ion Channel Research: Advancing High Throughput Screening Techniques. Retrieved from [Link][14]

-

NIH National Center for Biotechnology Information. (n.d.). Polymer-Tethered Quenched Fluorescent Probes for Enhanced Imaging of Tumor-Associated Proteases. Retrieved from [Link][24]

-

NIH National Center for Biotechnology Information. (n.d.). Enhancing fluorescent protein photostability through robot-assisted photobleaching. Retrieved from [Link][17]

Sources

- 1. Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Ion Channel Flux Assays and Protocols [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 9-Amino-6-chloro-2-methoxyacridine | CAS 3548-09-2 | Cayman Chemical | Biomol.de [biomol.com]

- 6. Invitrogen ACMA (9-Amino-6-Chloro-2-Methoxyacridine) 100 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 7. rsc.org [rsc.org]

- 8. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Dissected antiporter modules establish minimal proton-conduction elements of the respiratory complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aurorabiomed.com [aurorabiomed.com]

- 15. researchgate.net [researchgate.net]

- 16. Breaking the Photostability and pH Limitation of Halo-Fluoresceins through Chitosan Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enhancing fluorescent protein photostability through robot-assisted photobleaching - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. criver.com [criver.com]

- 24. Polymer-Tethered Quenched Fluorescent Probes for Enhanced Imaging of Tumor-Associated Proteases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9-Amino-6-chloro-2-methoxyacridine (ACMA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Amino-6-chloro-2-methoxyacridine, commonly known as ACMA, is a polyfunctional acridine derivative with significant applications in biomedical research and potential therapeutic development. Initially recognized for its properties as a fluorescent probe, ACMA's utility has expanded due to its diverse biological activities. This guide provides a comprehensive overview of ACMA, detailing its chemical properties, mechanism of action, and key applications. It serves as a technical resource for professionals engaged in molecular biology, pharmacology, and drug discovery, offering insights into its use as a DNA intercalator, a sensor for pH gradients, and an enzyme inhibitor. Furthermore, this document explores its emerging role in oncology research as a potential anticancer agent, discussing its genotoxic effects and its function as a catalytic inhibitor of topoisomerase II.

Introduction: The Versatile Acridine Scaffold

Acridine-based compounds have long been a cornerstone in medicinal chemistry and molecular biology, renowned for their ability to interact with nucleic acids. 9-Amino-6-chloro-2-methoxyacridine (ACMA) exemplifies the versatility of this chemical class. It is a cell-permeable molecule that has garnered significant attention for its utility as a fluorescent probe for DNA and pH gradients.[1][2] Its core structure, a heterocyclic aromatic ring system, facilitates intercalation into the DNA double helix, a property that underpins many of its applications. Beyond its use as a laboratory tool, ACMA exhibits potent biological activities, including enzyme inhibition and cytotoxic effects, which are of considerable interest in the field of drug development.

Physicochemical Properties

A thorough understanding of ACMA's physicochemical properties is fundamental to its effective application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁ClN₂O | [1][2] |

| Molecular Weight | 258.7 g/mol | [1][2][3] |

| CAS Number | 3548-09-2 | [1][2] |

| Appearance | Crystalline solid | [1][4] |

| Solubility | Soluble in methanol (1 mg/ml) and miscible in water | [1][2][4] |

| Excitation Maximum (λex) | 411 nm, 419 nm | [1][2][5] |

| Emission Maximum (λem) | 475 nm, 483 nm | [1][2][5] |

| Storage | -20°C | [1][4] |

| Stability | ≥ 4 years at -20°C | [1][4] |

Note: Spectral properties can be influenced by the local environment, such as binding to DNA.

Core Mechanisms of Action

ACMA's utility stems from several distinct, yet potentially interconnected, mechanisms of action.

DNA Intercalation

The planar aromatic structure of ACMA allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[1][3] This interaction is a primary mechanism for many of its biological effects and its application as a DNA stain.

-

Sequence Selectivity: ACMA exhibits a preference for binding to poly(dA-dT) sequences.[1][2]

-

Fluorescence Modulation: The fluorescence lifetime of ACMA is altered upon intercalation, decreasing with the incorporation of guanosine residues.[1][2]

-

Genotoxicity: This binding to DNA can lead to genotoxic effects, including frameshift and transversion/transition mutations, as demonstrated by the Ames test.[6] The Comet assay has also confirmed the genotoxic potential of ACMA upon DNA binding.[6]

Studies have shown that ACMA can form three distinct complexes with DNA, all of which involve intercalation but differ in the extent of externally bound dye molecules.[6][]

pH Sensing and Fluorescence Quenching

ACMA's fluorescence is highly sensitive to the surrounding pH.[1][8][9] This property is exploited to study proton gradients across biological membranes.

-

Mechanism: In the presence of a pH gradient, the fluorescence of ACMA is quenched.[1][2]

-

Applications: This has been extensively used to monitor the activity of proton pumps, such as V-H+-ATPase and V-H+-pyrophosphatase, and to study cation and anion movement across membranes in both animal and plant systems.[][8][10] For instance, it has been used to measure changes in vacuolar pH in plant cells.[8][9][11]

Enzyme Inhibition

ACMA is a potent inhibitor of several enzymes, which contributes to its pharmacological profile.

-

Acetylcholinesterase (AChE) Inhibition: ACMA is a known inhibitor of acetylcholinesterase, with a Ki value of 49 nM.[1][2] This activity is of interest in the context of neurodegenerative diseases like Alzheimer's, where AChE inhibitors are a therapeutic strategy.

-

Topoisomerase II Inhibition: Acridine derivatives, including those similar to ACMA, have been identified as catalytic inhibitors of human topoisomerase II (TOPOII).[12] Unlike TOPOII poisons such as etoposide, which stabilize the DNA-enzyme complex and lead to DNA strand breaks, catalytic inhibitors prevent the enzyme from functioning without causing these breaks. This is a significant advantage as it may reduce the risk of therapy-related secondary malignancies.[12]

Key Applications and Experimental Protocols

DNA Labeling and Visualization

Due to its intercalating properties and fluorescence, ACMA is a useful stain for nucleic acids.[13][14]

Experimental Protocol: Staining DNA with ACMA

-

Stock Solution Preparation: Prepare a stock solution of ACMA in methanol or water. Due to the potential for aqueous solutions to be less stable, it is recommended to prepare fresh aqueous solutions or store stock solutions at -20°C.[4]

-

Staining: Add the ACMA stock solution to the DNA sample to a final concentration typically in the low micromolar range. The optimal concentration may need to be determined empirically.

-

Incubation: Incubate the mixture for a sufficient time to allow for intercalation, typically 15-30 minutes at room temperature, protected from light.

-

Visualization: Visualize the stained DNA using a fluorescence microscope or a fluorometer with excitation and emission wavelengths around 419 nm and 483 nm, respectively.[5][10]

Monitoring Proton Gradients

ACMA is a valuable tool for studying proton transport across membranes.

Experimental Protocol: Measuring Proton Pumping in Vesicles

-

Assay Buffer: Prepare an appropriate assay buffer with low buffering capacity.

-

Vesicle Preparation: Isolate membrane vesicles (e.g., vacuoles, mitochondria) according to standard protocols.

-

ACMA Addition: Add ACMA to the vesicle suspension to a final concentration of approximately 1-5 µM.

-

Initiation of Pumping: Initiate proton pumping by adding the appropriate substrate (e.g., ATP for H+-ATPases).

-

Fluorescence Monitoring: Monitor the fluorescence of ACMA over time using a fluorometer. A decrease in fluorescence (quenching) indicates the formation of a proton gradient.

-

Dissipation of Gradient: The gradient can be dissipated by the addition of a protonophore (e.g., FCCP) to confirm that the fluorescence quenching was due to a pH gradient.

In Vitro Cytotoxicity and Anticancer Research

The cytotoxic properties of ACMA, likely mediated by its DNA intercalation and topoisomerase II inhibition, make it a subject of interest in cancer research.[6][12]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of ACMA for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Synthesis Pathway

The synthesis of 9-aminoacridine derivatives generally involves a multi-step process. While a specific synthesis for 9-Amino-6-chloro-2-methoxyacridine was not detailed in the provided search results, a general approach for similar compounds involves the following key steps, often starting with a modified Ullmann-Goldberg reaction.[15]

Caption: Generalized synthesis pathway for 9-aminoacridine derivatives.

Safety and Handling

9-Amino-6-chloro-2-methoxyacridine should be handled with care, as it is suspected of causing cancer and can cause skin, eye, and respiratory irritation.[3][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container at -20°C, protected from light.

Future Directions and Conclusion

9-Amino-6-chloro-2-methoxyacridine is a multifaceted molecule with established roles in research and emerging potential in drug development. Its utility as a fluorescent probe for DNA and pH gradients is well-documented and continues to be valuable in cellular and molecular biology. The discovery of its inhibitory effects on acetylcholinesterase and topoisomerase II opens new avenues for therapeutic exploration, particularly in neurodegenerative diseases and oncology. Future research will likely focus on optimizing the acridine scaffold to enhance target specificity and reduce off-target toxicity, potentially leading to the development of novel therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize the full potential of this versatile compound.

References

-

Bertin Bioreagent. (n.d.). 9-Amino-6-chloro-2-methoxyacridine. Retrieved from [Link]

-

Biomol.de. (n.d.). 9-Amino-6-chloro-2-methoxyacridine | CAS 3548-09-2. Retrieved from [Link]

- Busto, N., et al. (2011). ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. Physical Chemistry Chemical Physics, 13(43), 19534-45.

-

PubChem. (n.d.). 6-Chloro-2-methoxy-9-acridinamine. Retrieved from [Link]

-

Chemsrc. (n.d.). 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | CAS#:3548-09-2. Retrieved from [Link]

- Kumar, A., et al. (2018). Synthesis and anticancer study of 9-aminoacridine derivatives. Future Journal of Pharmaceutical Sciences, 4(1), 66-74.

- Schuurmans, J. J., et al. (1985). Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum. Photosynthesis Research, 7(1), 59-67.

- Razak, A. A., et al. (2015). Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives. Anticancer Research, 35(10), 5377-82.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 9-Amino-6-chloro-2-methoxyacridine | CAS 3548-09-2 | Cayman Chemical | Biomol.de [biomol.com]

- 3. This compound | C14H11ClN2O | CID 19080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. ACMA (9-Amino-6-Chloro-2-Methoxyacridine) 100 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 6. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | CAS#:3548-09-2 | Chemsrc [chemsrc.com]

- 10. Invitrogen ACMA (9-Amino-6-Chloro-2-Methoxyacridine) 100 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 11. 9-Amino-6-chloro-2-methoxyacridine I CAS#: 3548-09-2 I fluorescent probe I InvivoChem [invivochem.com]

- 12. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | 3548-09-2 [chemicalbook.com]

- 14. scbt.com [scbt.com]

- 15. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 16. chemicalbook.com [chemicalbook.com]

A Technical Guide to the DNA Intercalation of 6-Chloro-2-methoxy-9-acridinamine: Mechanisms, Experimental Validation, and Implications

Abstract: This technical guide provides an in-depth examination of the interaction between 6-chloro-2-methoxy-9-acridinamine, also known as ACMA, and double-stranded DNA. Acridine derivatives are a cornerstone in the development of DNA-targeted therapeutics, and understanding their precise mechanism of action is paramount for researchers, scientists, and drug development professionals.[1][2] This document elucidates the core principles of DNA intercalation, details the biophysical and computational techniques used to characterize this binding mode, and discusses the downstream biological consequences. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Section 1: Introduction to Acridine-Based Intercalators

The Acridine Scaffold: A Privileged Structure in DNA Recognition

The planar, tricyclic aromatic system of acridine is a quintessential feature for effective DNA intercalation.[3][4] This structural motif allows the molecule to insert itself between the stacked base pairs of the DNA double helix.[3][5] This class of compounds gained prominence with the clinical success of amsacrine, the first synthetic DNA intercalating agent approved for cancer therapy, which solidified the acridine scaffold as a critical pharmacophore in modern therapeutics.[1] The interaction is primarily non-covalent and is driven by a combination of forces that stabilize the drug-DNA complex, ultimately disrupting DNA's structure and function.[4][5]

Profile of this compound (ACMA)

This compound (ACMA) is a well-studied derivative of 9-aminoacridine. Its structure is characterized by the core acridine rings, an amino group at the 9-position which is typically protonated at physiological pH, a chloro group at the 6-position, and a methoxy group at the 2-position. The positive charge on the protonated amino group facilitates electrostatic interactions with the negatively charged phosphate backbone of DNA, while the planar rings drive the intercalation.[3] Studies have shown that ACMA can form multiple distinct complexes with DNA, including a primary intercalation mode and species that involve additional, externally bound drug molecules.[6][7]

Significance in Drug Development

The ability of acridine derivatives to intercalate into DNA has profound biological consequences. By distorting the DNA helix, these agents can inhibit crucial cellular processes like DNA replication and transcription.[3][4] This disruption leads to cell cycle arrest and can trigger apoptosis (programmed cell death), making these compounds potent anticancer agents.[4] The specific substitutions on the acridine ring, such as the chloro and methoxy groups in ACMA, modulate the compound's DNA binding affinity, biological activity, and potential for generating reactive oxygen species, which can contribute to its therapeutic effect.[8]

Section 2: The Core Mechanism of DNA Intercalation

The Intercalation Process: A Step-by-Step Molecular Interaction

The concept of intercalation, first proposed by Lerman in 1961, describes the non-covalent insertion of a planar molecule between adjacent base pairs of a DNA duplex.[5] The process involves a localized, transient unwinding and separation of the base pairs to create a cavity for the intercalator.

Driving Forces for Intercalation:

-

π-π Stacking Interactions: The primary driving force involves the hydrophobic and van der Waals interactions between the aromatic rings of the acridine molecule and the purine/pyrimidine bases of DNA.[3][5]

-

Electrostatic Interactions: The protonated 9-amino group on ACMA forms favorable electrostatic interactions with the anionic phosphate backbone of DNA, further stabilizing the complex.[3][5]

-

Hydration/Solvent Effects: The binding process is also influenced by changes in the hydration shell of both the DNA and the ligand. The release or uptake of water molecules can be a significant thermodynamic participant in complex formation.[9]

Structural Consequences for DNA

Intercalation induces significant conformational changes in the DNA double helix:

-

Unwinding and Lengthening: The insertion of the planar acridine molecule forces the adjacent base pairs apart, increasing the length of the DNA helix by approximately 3.4 Å per event and causing local unwinding.[5]

-

Inhibition of DNA Processing Enzymes: The distorted helical structure can physically obstruct the binding and processivity of enzymes such as DNA and RNA polymerases and topoisomerases, thereby halting replication and transcription.[10][11]

Below is a diagram illustrating the fundamental process of ACMA intercalating into the DNA double helix.

Caption: The DNA intercalation process of ACMA.

Section 3: Experimental Methodologies for Characterizing Intercalation

A multi-faceted experimental approach is required to conclusively demonstrate and quantify DNA intercalation. The following techniques provide complementary evidence of the binding mode.

Spectroscopic Approaches: Probing the Binding Interaction

Spectroscopic methods are powerful for detecting the formation of a DNA-ligand complex and calculating key thermodynamic parameters like the binding constant (K_b).[12]

-

Causality: When a small molecule like ACMA intercalates into DNA, the electronic transitions of its chromophore are perturbed by the close proximity of the DNA base pairs. This leads to characteristic changes in its UV-Vis absorption spectrum. The primary indicators are:

-

Hypochromism: A decrease in the molar absorptivity.

-

Bathochromic Shift (Red Shift): A shift of the maximum absorption wavelength (λ_max) to a longer wavelength.

-

These changes occur because the π-orbitals of the intercalator couple with those of the DNA bases, altering the energy required for electronic transitions.

-

-

Protocol 1: UV-Visible Spectrophotometric Titration

-

Preparation: Prepare a stock solution of ACMA in a suitable buffer (e.g., Tris-HCl, pH 7.2). Prepare a concentrated stock solution of high-purity calf thymus DNA (ctDNA) in the same buffer. Determine the concentration of DNA accurately by measuring its absorbance at 260 nm (A260), ensuring the A260/A280 ratio is ~1.8-1.9.[13]

-

Titration: Maintain a constant concentration of ACMA in a quartz cuvette.

-

Measurement: Record the UV-Vis spectrum of the ACMA solution (typically from 350-500 nm).

-

Addition: Add small, precise aliquots of the ctDNA stock solution to the cuvette.

-

Equilibration & Recording: Mix gently and allow the solution to equilibrate for 5 minutes. Record the UV-Vis spectrum after each addition.

-

Analysis: Plot the absorbance at λ_max versus the concentration of DNA. The resulting data can be used with equations like the Benesi-Hildebrand or Scatchard models to calculate the binding constant (K_b).[14]

-

-

Table 1: Representative UV-Vis Titration Data

| [ctDNA] (µM) | Absorbance at λ_max | λ_max (nm) |

| 0 | 0.850 | 419 |

| 10 | 0.795 | 421 |

| 20 | 0.743 | 423 |

| 40 | 0.651 | 426 |

| 80 | 0.572 | 428 |

-

Causality: Many intercalating agents are fluorescent. Their fluorescence properties (intensity, lifetime, polarization) are often highly sensitive to their local environment. Upon intercalation, the rigid, hydrophobic environment between DNA base pairs can either enhance or quench the fluorescence of the ligand. For many acridines, intercalation leads to fluorescence quenching, often due to photoinduced electron transfer between the acridine and nearby guanine bases.[15][16]

-

Protocol 2: Fluorescence Quenching Assay

-

Setup: Use a spectrofluorometer. Prepare solutions of ACMA and ctDNA as described in Protocol 1.

-

Excitation: Excite the ACMA solution at its absorption maximum (e.g., 419 nm).

-

Titration: In a cuvette with a fixed concentration of ACMA, record the initial fluorescence emission spectrum.

-

Quenching: Add successive aliquots of ctDNA solution, recording the emission spectrum after each addition.

-

Analysis: The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant (K_sv). This provides insight into the accessibility of the fluorophore to the quencher (DNA). Binding constants can also be derived from this data.[13]

-

-

Table 2: Binding and Quenching Constants for ACMA-DNA Interaction

| Parameter | Symbol | Typical Value (M⁻¹) | Significance |

| Binding Constant | K_b | (6.5 ± 1.1) x 10⁴ | Strength of the non-covalent association.[6][7] |

| Stern-Volmer Constant | K_sv | (2.3 ± 0.012) x 10³ | Efficiency of quenching by DNA.[13] |

Hydrodynamic Methods: Measuring DNA Structural Changes

Hydrodynamic methods directly measure changes in the physical properties of the DNA polymer itself, providing strong, confirmatory evidence of intercalation.

-

Causality: Intercalation lengthens and stiffens the DNA double helix. This increase in length and rigidity leads to a measurable increase in the viscosity of the DNA solution. This is considered a classic hallmark of intercalation, as simple groove binding or electrostatic interactions typically cause less significant changes in viscosity.[14]

-

Protocol 3: Viscometry Measurement

-

Instrumentation: Use a calibrated viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Sample Preparation: Prepare a series of solutions with a constant concentration of DNA and increasing concentrations of ACMA.

-

Measurement: Measure the flow time of each solution through the viscometer.

-

Calculation: Calculate the relative specific viscosity (η/η₀), where η and η₀ are the specific viscosities of DNA in the presence and absence of ACMA, respectively.

-

Analysis: Plot (η/η₀)^(1/3) versus the binding ratio (moles of ACMA / moles of DNA base pairs). A linear increase in this plot is indicative of DNA lengthening, confirming an intercalative binding mode.

-

Computational Modeling: In Silico Validation

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex.[2]

-

Causality: By simulating the interaction between ACMA and a DNA duplex in silico, we can visualize the most energetically favorable binding pose. For intercalators, this is expected to show the planar acridine ring positioned between the base pairs. These simulations are driven by scoring functions that estimate the free energy of binding, considering factors like van der Waals forces, electrostatic interactions, and hydrogen bonding.[5]

Below is a workflow diagram for a typical molecular docking study.

Caption: Workflow for a molecular docking study of ACMA with DNA.

Section 4: Biological Implications and Future Directions

The intercalation of ACMA into DNA is not merely a biophysical phenomenon; it is the direct cause of its potent biological activity. The resulting structural distortion of DNA is highly genotoxic.[6]

-

Cytotoxicity and Antitumor Activity: By inhibiting DNA replication and transcription, ACMA and related compounds can effectively halt the proliferation of rapidly dividing cells, which is the basis for their use as anticancer agents.[4] Studies have demonstrated that ACMA exhibits cytotoxicity and can induce mutations, such as frameshifts, which are consistent with an intercalative mechanism.[6][7]

-

Structure-Activity Relationships (SAR): The specific substituents on the acridine ring are crucial. The 6-chloro and 2-methoxy groups on ACMA influence its electronic properties, lipophilicity, and steric profile, which in turn fine-tune its binding affinity and biological efficacy. Understanding these relationships is key to designing new derivatives with improved therapeutic indices.[17]

-

Future Perspectives: Research continues to focus on designing acridine derivatives with enhanced DNA binding affinity, sequence specificity, and reduced off-target toxicity. The conjugation of acridines to other molecules, such as radionuclides or specific targeting moieties, is a promising strategy for developing next-generation diagnostics and therapeutics.[18]

Section 5: Conclusion

This compound serves as a model compound for understanding the complex and consequential process of DNA intercalation. Its planar aromatic structure, stabilized by electrostatic interactions, allows it to efficiently insert into the DNA double helix, causing significant structural distortions that underpin its biological activity. A rigorous combination of spectroscopic, hydrodynamic, and computational methods provides a comprehensive and self-validating framework for characterizing this interaction. The insights gained from studying ACMA continue to inform the rational design of novel DNA-targeted drugs for cancer and other diseases, highlighting the enduring importance of this chemical scaffold in medicinal chemistry.

References

-

IEEE. (n.d.). Thermodynamic analysis of ligand - DNA complex formation from the spectrophotometric data. IEEE Xplore. Retrieved from [Link]

-

ACS Publications. (n.d.). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

-

Stallings, W. C., Glusker, J. P., Carrell, H. L., Bogucka-Ledóchowska, M., Ledóchowski, A., & Stezowski, J. J. (1984). Intercalation model for DNA-cross linking in a 1-nitro-9-aminoacridine derivative, an analog of the antitumor agent "ledakrin" (nitracrine). Journal of Biomolecular Structure & Dynamics, 2(3), 511-524. Retrieved from [Link]

-

Ferreira, M., et al. (2011). ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. Physical Chemistry Chemical Physics, 13(43), 19477-19487. Retrieved from [Link]

-

Hochstrasser, R. A., & Millar, D. P. (1992). Fluorescence self-quenching of ethidium bromide intercalated in DNA. SPIE Proceedings. Retrieved from [Link]

-

Filipski, J., Marczyński, B., Sadzińska, L., Chalupka, G., & Chorazy, M. (1977). Interactions of some nitro-derivatives of substituted 9-aminoacridine with DNA. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 478(1), 33-43. Retrieved from [Link]

-

Kumar, A., et al. (2017). Medicinal chemistry of acridine and its analogues. RSC Advances, 7, 54238-54269. Retrieved from [Link]

-

Juniper Publishers. (2020). Computational Insights into DNA Intercalation: Molecular Docking and Dynamics of Anticancer Ligands. Retrieved from [Link]

-

O'Connor, C. J., Denny, W. A., Fan, J. Y., & Gamage, R. S. (1992). DNA-directed aniline mustards based on 9-aminoacridine: interaction with DNA. Chemical & Biological Interactions, 85(1), 1-14. Retrieved from [Link]

-

International Journal of Pharmacy and Technology. (n.d.). Spectroscopic Analysis of DNA Binding Mode of Novel Schiff Base Vanadium Complex. Retrieved from [Link]

-

Gano, L., et al. (2017). Evaluation of Acridine Orange Derivatives as DNA-Targeted Radiopharmaceuticals for Auger Therapy: Influence of the Radionuclide and Distance to DNA. Scientific Reports, 7, 42544. Retrieved from [Link]

-

Semantic Scholar. (n.d.). DNA intercalating properties of tetrahydro-9-aminoacridines. Synthesis and 23Na NMR spin-lattice relaxation time measurements. Retrieved from [Link]

-

Pereira, D. H., et al. (2024). The Role of DNA Intercalators and Acridine Derivatives in Cancer Chemotherapy. Fine Chemical Engineering. Retrieved from [Link]

-

bioRxiv. (2020). Intercalative DNA binding governs fluorescence enhancement of SYBR Gold. Retrieved from [Link]

-

Pospiech, J., et al. (2023). Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 28(3), 1276. Retrieved from [Link]

-

Forrey, C., et al. (2008). The effect of hydrodynamic interactions on the dynamics of DNA translocation through pores. Biophysical Journal, 94(5), 25-36. Retrieved from [Link]

-

RSC Publishing. (2022). A direct approach toward investigating DNA–ligand interactions via surface-enhanced Raman spectroscopy combined with molecular dynamics simulations. Retrieved from [Link]

-

The Australian National University. (n.d.). Absorption Spectroscopy to Probe Ligand Binding. Retrieved from [Link]

-

ResearchGate. (2011). ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. Retrieved from [Link]

-

Candelli, A., et al. (2015). The impact of DNA intercalators on DNA and DNA-processing enzymes elucidated through force-dependent binding kinetics. Nature Communications, 6, 7860. Retrieved from [Link]

-

Zhang, Q., et al. (2018). Fluorescent reversible regulation based on photoinduced electron transfer from DNA to quantum dots and intercalation binding of DNA intercalator to DNA. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 202, 168-176. Retrieved from [Link]

-

Gaugain, B., et al. (1980). The intercalation of 6-chloro-substituted-9-[[3-(dimethylamino)propyl]amino]acridines with DNA. Journal of Medicinal Chemistry, 23(7), 789-791. Retrieved from [Link]

-

ResearchGate. (2012). Dynamics and Multiple Stable Binding Modes of DNA Intercalators Revealed by Single-Molecule Force Spectroscopy. Retrieved from [Link]

-

RSC Publishing. (2022). Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA. Retrieved from [Link]

-

BYU College of Engineering. (n.d.). Hydrodynamics of DNA confined in nanoslits and nanochannels. Retrieved from [Link]

-

ACS Publications. (n.d.). Effect of Hydrodynamic Interactions on DNA Dynamics in Extensional Flow: Simulation and Single Molecule Experiment. Macromolecules. Retrieved from [Link]

-

Qu, X., & Chaires, J. B. (2001). Hydration changes for DNA intercalation reactions. Journal of the American Chemical Society, 123(1), 1-7. Retrieved from [Link]

-

Baguley, B. C., & Finlay, G. J. (2003). Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress?. Current Medicinal Chemistry, 10(19), 1985-1992. Retrieved from [Link]

Sources

- 1. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ojs.wiserpub.com [ojs.wiserpub.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydration changes for DNA intercalation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The impact of DNA intercalators on DNA and DNA-processing enzymes elucidated through force-dependent binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermodynamic analysis of ligand - DNA complex formation from the spectrophotometric data | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 13. abap.co.in [abap.co.in]

- 14. DNA-directed aniline mustards based on 9-aminoacridine: interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fluorescent reversible regulation based on photoinduced electron transfer from DNA to quantum dots and intercalation binding of DNA intercalator to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00534D [pubs.rsc.org]

- 17. Interactions of some nitro-derivatives of substituted 9-aminoacridine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of Acridine Orange Derivatives as DNA-Targeted Radiopharmaceuticals for Auger Therapy: Influence of the Radionuclide and Distance to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

ACMA (9-amino-6-chloro-2-methoxyacridine): A Technical Guide to its History, Mechanism, and Application as a Fluorescent pH Probe

Abstract

This document provides an in-depth technical examination of 9-amino-6-chloro-2-methoxyacridine (ACMA), a versatile fluorescent dye pivotal to bioenergetics and membrane transport research. We will explore the historical context of its development, dissect the physicochemical principles governing its utility as a pH-sensitive probe, and present detailed protocols for its application in laboratory settings. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of ACMA's mechanism and a practical framework for its use in quantifying transmembrane proton gradients and screening ion channel modulators.

Introduction: The Significance of ACMA in Cellular Bioenergetics

Cellular life is fundamentally dependent on the generation and maintenance of electrochemical gradients across biological membranes. These gradients, primarily in the form of proton (H+) differentials, represent a stored form of energy that powers critical processes such as ATP synthesis, solute transport, and cellular homeostasis. The ability to accurately measure these transmembrane pH gradients (ΔpH) is therefore essential for understanding both normal physiology and pathological states.

9-Amino-6-chloro-2-methoxyacridine, or ACMA, has emerged as an indispensable tool for this purpose. It is a cell-permeable fluorescent molecule whose emission is highly sensitive to the local proton concentration. This property allows researchers to dynamically monitor the formation and dissipation of pH gradients across the membranes of isolated organelles like mitochondria and lysosomes, as well as in reconstituted systems such as proteoliposomes.[1][2] Its application extends from fundamental studies of proton-pumping ATPases to high-throughput screening assays for novel ion channel inhibitors.[3]

Historical Perspective and Development

While the precise "discovery" of ACMA for its use as a pH probe is not pinpointed to a single seminal publication, its adoption grew out of the broader exploration of acridine derivatives in the mid to late 20th century. Acridines were initially investigated for their antimicrobial properties and as DNA intercalating agents.[4] Researchers observed that the fluorescence of these compounds was often environmentally sensitive. This led to the characterization of specific derivatives, like ACMA, that exhibited pronounced pH-dependent fluorescence quenching.[5] This characteristic was quickly recognized as a powerful feature for studying energized membranes, where proton translocation is a key event.[2] ACMA's utility was solidified in studies of proton-pumping enzymes like F-type ATP synthases in bacteria and mitochondria, and V-type ATPases in yeast vacuoles.[2][6]

Physicochemical Properties and Mechanism of Action

The utility of ACMA as a ΔpH probe is rooted in its chemical structure and resulting photophysical properties. It is a weak base that can exist in both a neutral, unprotonated form and a positively charged, protonated form.[7]

Mechanism of Fluorescence Quenching:

-

Membrane Permeation: In its neutral, deprotonated state (at physiological or alkaline pH), ACMA is hydrophobic and readily permeates biological membranes.[8] It distributes between the external medium and the internal volume of a vesicle or organelle.

-

Protonation in Acidic Compartments: If a proton pump or transporter actively moves H+ ions into the vesicle, the internal lumen becomes acidic. As neutral ACMA molecules diffuse into this acidic space, they become protonated.

-

Trapping and Concentration: The resulting protonated ACMA is positively charged and significantly less membrane-permeable, effectively trapping it inside the acidic compartment.[7]

-

Self-Quenching: As more protons are pumped, ACMA accumulates to high concentrations within the vesicle. This high concentration leads to a phenomenon known as self-quenching, where the excited-state energy of one ACMA molecule is transferred non-radiatively to a ground-state neighbor, resulting in a dramatic decrease in the overall fluorescence signal.[1]

The degree of fluorescence quenching is directly proportional to the magnitude of the pH gradient (ΔpH) across the membrane.[1] The process is reversible; dissipation of the proton gradient by adding a protonophore (an ionophore that collapses H+ gradients, like FCCP or CCCP) allows the trapped, protonated ACMA to deprotonate, diffuse out of the vesicle, and relieve the self-quenching, leading to a recovery of the fluorescence signal.[1][8] This reversibility is a critical internal control for the assay.

Caption: Mechanism of ACMA fluorescence quenching in response to a proton gradient.

Spectral Properties

The spectral characteristics of ACMA are well-suited for standard laboratory fluorometers and plate readers.

| Property | Wavelength (nm) | Notes |

| Excitation Maximum | ~410-419 nm | Can be effectively excited by violet lasers (~405 nm) in flow cytometry and other systems.[9][10] |

| Emission Maximum | ~475-490 nm | Emits in the blue-green region of the spectrum. |

Note: Absolute spectral maxima can vary slightly depending on the solvent, buffer composition, and whether the dye is free or bound to membranes/DNA.[6]

Key Applications in Research and Drug Development

ACMA's unique properties make it a versatile tool across several scientific disciplines.

Bioenergetics and Membrane Transport

This is the primary application area for ACMA. It is extensively used to:

-

Study Proton Pumping: Directly measure the activity of proton-pumping enzymes like mitochondrial ATP synthase, vacuolar H+-ATPases, and bacterial respiratory chain complexes.[2][11]

-

Characterize Ion Transporters: In reconstituted liposome systems, ACMA can be used to study the function of various ion channels and antiporters. For example, the efflux of a cation (like K+) through a channel can be coupled to a proton influx (facilitated by a protonophore), which is then detected by ACMA quenching.[3] This is a powerful method for functional characterization of purified membrane proteins.[12]

Drug Discovery and High-Throughput Screening (HTS)

The ACMA fluorescence quenching assay is readily adaptable to a microplate format, making it suitable for HTS campaigns.[3] Researchers can screen large compound libraries for inhibitors or activators of specific ion channels or transporters that are crucial for pathogen viability or are implicated in human diseases.[3][13] The assay provides a robust, real-time kinetic readout of transporter function.

DNA Intercalation and Cellular Staining

Beyond its role as a pH probe, ACMA is also a DNA intercalator, preferentially binding to poly(dA-dT) sequences.[5] This property allows it to be used as a nuclear stain in microscopy and flow cytometry.[10] However, users must be aware of its potential mutagenic properties due to this intercalating activity.[4]

Experimental Protocol: Measuring Proton Pumping in Proteoliposomes

This protocol provides a validated, step-by-step methodology for assaying the proton-pumping activity of a reconstituted membrane protein (e.g., a H+-ATPase or an ion channel) in liposomes using ACMA.

Rationale and System Validation

The core principle is to create an electrochemical gradient that drives proton movement, which is then reported by ACMA. A critical component is the use of a K+ ionophore, valinomycin, and opposing K+ gradients. Valinomycin makes the liposome membrane permeable to K+. By loading the proteoliposomes with high KCl and diluting them into a low KCl buffer, an outward K+ flux is established. This efflux of positive charge creates a negative-inside membrane potential that would oppose H+ influx. Valinomycin dissipates this charge buildup, allowing the proton pump to be studied in isolation. The final addition of a protonophore (like CCCP) serves as the ultimate control, demonstrating that the observed fluorescence quench is indeed due to a collapsible pH gradient.[3][7]

Reagents and Instrumentation

-

Instrumentation: A fluorometer or fluorescence plate reader capable of excitation at ~410 nm and emission detection at ~480-490 nm.

-

Reagents:

-

ACMA Stock Solution: 1-2 mM in DMSO. Store protected from light.

-

Proteoliposomes: Purified protein reconstituted into liposomes.

-

Flux Inside Buffer (High K+): e.g., 20 mM HEPES, 1 mM EDTA, 150-450 mM KCl, pH 7.4.

-

Flux Outside Buffer (Low K+): e.g., 20 mM HEPES, 1 mM EDTA, 150-450 mM NMDG (or another osmoticum), pH 7.4.

-

Protonophore (CCCP/FCCP) Stock: 0.4 mM in DMSO.[7]

-

Valinomycin Stock (Optional): 4 µM in DMSO.

-

Initiating Substrate: e.g., ATP for an ATPase, or light for a light-driven pump like bacteriorhodopsin.[7][8]

-

Step-by-Step Assay Procedure

-

Setup: Add the "Flux Outside Buffer" to a fluorometer cuvette or microplate well.

-

Add ACMA: Add ACMA from the stock solution to a final concentration of 0.5-2 µM. The optimal concentration should be determined empirically to balance signal intensity with minimizing potential artifacts.[1][3]

-

Add Proteoliposomes: Add the proteoliposomes to the cuvette/well and mix gently. Allow the system to equilibrate for a few minutes.

-

Establish Baseline: Begin recording the fluorescence signal. A stable baseline should be observed.

-

Initiate Proton Pumping: Initiate the reaction by adding the appropriate substrate (e.g., ATP).[1] A decrease (quenching) in ACMA fluorescence indicates the formation of an internal acidic environment.[7]

-

Monitor Quenching: Continue recording until the fluorescence signal reaches a new, stable, quenched state. This indicates that the rate of proton pumping is balanced by the rate of passive proton leak.

-

Validate Gradient: Add the protonophore (CCCP or FCCP).[8] A rapid recovery of fluorescence (dequenching) confirms that the signal change was due to a pH gradient.[1]

Caption: Standard experimental workflow for an ACMA fluorescence quenching assay.

Data Analysis and Interpretation

The primary data output is a kinetic trace of fluorescence intensity over time. Key parameters to analyze include:

-

Initial Rate of Quenching: The initial slope of the fluorescence decrease after substrate addition is proportional to the initial rate of proton transport.

-

Total Quench (ΔF): The difference between the initial baseline fluorescence and the final steady-state quenched fluorescence reflects the magnitude of the pH gradient established.

-

Rate of Recovery: The rate of fluorescence recovery after adding a protonophore can provide information about the passive permeability of the membrane.

Potential Pitfalls and Considerations:

-

Compound Interference: When screening chemical libraries, compounds may be fluorescent themselves or act as quenchers, leading to false positives. Always run controls with compounds in the absence of the proton pump.

-

Membrane Integrity: Poorly formed or leaky vesicles will not sustain a proton gradient, resulting in little to no quenching.

-

Dye Concentration: Excessively high ACMA concentrations can lead to high background fluorescence and may buffer the internal pH, underestimating the true gradient.

Advantages and Limitations

Advantages:

-

High Sensitivity: ACMA provides a highly sensitive, real-time readout of proton movement.[1]

-

Versatility: Applicable to a wide range of biological systems, from isolated organelles to reconstituted proteins.[2]

-

Simplicity: The assay is relatively simple to perform and does not require highly specialized equipment beyond a standard fluorometer.

Limitations:

-

Indirect Measurement: ACMA measures the result of proton transport (ΔpH), not the direct electrical component (Δψ) of the proton-motive force.

-

Potential for Artifacts: As a DNA intercalator, it can be cytotoxic and mutagenic, which must be considered in live-cell applications.[4][10]

-

Calibration Required for Quantification: To convert the percentage of fluorescence quenching into an absolute ΔpH value, a calibration curve must be generated using buffers of known pH.[1]

Conclusion

9-amino-6-chloro-2-methoxyacridine (ACMA) remains a cornerstone fluorescent probe for the study of membrane bioenergetics. Its robust and sensitive response to transmembrane pH gradients provides an invaluable window into the function of proton pumps, ion channels, and transporters. By understanding its historical development, mechanism of action, and the nuances of the experimental protocols, researchers can effectively leverage ACMA to advance our understanding of fundamental cellular processes and accelerate the discovery of new therapeutic agents.

References

-

Hoi, H., et al. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. PMC - NIH. Retrieved from [Link]

-

RSC Publishing. (2011). ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. Retrieved from [Link]

-

Bertin Bioreagent. (n.d.). 9-Amino-6-chloro-2-methoxyacridine - Biochemicals. Retrieved from [Link]

-

PNAS. (2017). Resting state of the human proton channel dimer in a lipid bilayer. Retrieved from [Link]

-

eDiss. (n.d.). Establishment of a fluorescence assay for characterization of protein-mediated vesicle fusion and acidification. Retrieved from [Link]

-

Bio-protocol. (2018). Fluorescence Quenching Dependent on ∆pH or ∆ψ. Retrieved from [Link]

-

PubMed Central. (2021). Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel. Retrieved from [Link]

-

ResearchGate. (n.d.). ATP-driven quenching of ACMA fluorescence by platelet submitochondrial particles. Retrieved from [Link]

-

MDPI. (2022). The role of the native environment on membrane bioenergetics: A physiological perspective. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. ediss.uni-goettingen.de [ediss.uni-goettingen.de]

- 8. Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Invitrogen ACMA (9-Amino-6-Chloro-2-Methoxyacridine) 100 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. research.tudelft.nl [research.tudelft.nl]

An In-depth Technical Guide to the Physical and Chemical Properties of 9-Amino-6-chloro-2-methoxyacridine (ACMA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Amino-6-chloro-2-methoxyacridine, commonly known as ACMA, is a fluorescent molecule of significant interest in biomedical research and drug development. Its utility as a DNA intercalator, a pH-sensitive probe, and an inhibitor of acetylcholinesterase necessitates a thorough understanding of its fundamental physical and chemical properties.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of ACMA, detailed experimental protocols for their determination, and insights into its chemical reactivity and stability. The information presented herein is intended to empower researchers to effectively utilize ACMA in their scientific endeavors and to provide a solid foundation for the development of novel therapeutic agents and diagnostic tools.

Chemical Identity and Structure

ACMA is a heterocyclic aromatic compound belonging to the acridine family. Its structure is characterized by a tricyclic aromatic core with an amino group at the 9-position, a chlorine atom at the 6-position, and a methoxy group at the 2-position.

-

Chemical Name: 9-Amino-6-chloro-2-methoxyacridine[1]

Caption: Chemical structure of 9-Amino-6-chloro-2-methoxyacridine (ACMA).

Physical Properties

The physical properties of ACMA are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| Appearance | Crystalline solid | [2][5] |

| Melting Point | >250 °C | [3] |

| Solubility | Methanol: ~1 mg/mLWater: Miscible | [1][2][5] |

| Storage | -20°C, protect from light | [1][6] |

| Stability | ≥ 4 years at -20°C | [1] |

Experimental Protocol for Melting Point Determination

The melting point of a compound is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Objective: To determine the melting point range of ACMA.

Methodology (Capillary Method):

-

Sample Preparation: Finely powder a small amount of crystalline ACMA.

-

Capillary Loading: Introduce the powdered ACMA into a capillary tube, ensuring a packed column of 2-3 mm in height.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Determination: Decrease the heating rate to 1-2°C per minute and observe the sample.

-

Recording: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Caption: Workflow for Melting Point Determination.

Experimental Protocol for Solubility Determination

Understanding the solubility of ACMA in various solvents is essential for preparing stock solutions and conducting biological assays.

Objective: To determine the solubility of ACMA in a given solvent.

Methodology (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of ACMA to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved ACMA using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A standard calibration curve should be prepared for accurate quantification.

-

Calculation: The determined concentration represents the solubility of ACMA in that solvent at the specified temperature.

Caption: Workflow for Solubility Determination.

Chemical Properties and Reactivity

ACMA's chemical properties are largely dictated by its acridine core, the amino substituent at the C9 position, and its electron-donating and -withdrawing groups.

Spectral Properties

ACMA is a fluorescent compound with distinct absorption and emission spectra, making it a valuable tool in fluorescence-based assays.

| Property | Wavelength (nm) | Source(s) |

| Excitation Maximum (λex) | 411 nm | [1][2] |

| Emission Maximum (λem) | 475 nm | [1][2] |

| UV Absorption Maxima (λmax) | 218, 277, 340, 412, 435 nm | [1][2] |

3.1.1. Experimental Protocol for Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of ACMA.

Methodology:

-

Solution Preparation: Prepare a dilute solution of ACMA in a suitable solvent (e.g., methanol or an appropriate buffer).

-

Instrument Setup: Use a calibrated spectrofluorometer.

-

Excitation Spectrum: Set the emission wavelength to the expected maximum (e.g., 475 nm) and scan a range of excitation wavelengths (e.g., 350-450 nm) to determine the excitation maximum.

-

Emission Spectrum: Set the excitation wavelength to the determined maximum (e.g., 411 nm) and scan a range of emission wavelengths (e.g., 450-600 nm) to determine the emission maximum.

-

Data Analysis: Plot fluorescence intensity versus wavelength to visualize the spectra and identify the maxima.

pH-Dependent Fluorescence

A key characteristic of ACMA is its pH-sensitive fluorescence. The fluorescence of ACMA is quenched in acidic environments due to protonation of the acridine ring nitrogen.[1][7][8] This property is widely exploited to measure pH gradients across biological membranes.[7][9]

3.2.1. Experimental Protocol for pH-Dependent Fluorescence Quenching

Objective: To demonstrate the pH-dependent fluorescence quenching of ACMA.

Methodology:

-

Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 4 to pH 9).

-

ACMA Solution: Prepare a stock solution of ACMA and add a small, constant amount to each buffer solution.

-

Fluorescence Measurement: Measure the fluorescence intensity of each solution at the optimal excitation and emission wavelengths.

-

Data Analysis: Plot the fluorescence intensity as a function of pH. A decrease in fluorescence intensity at lower pH values will demonstrate the quenching effect.

Caption: Workflow for pH-Dependent Fluorescence Quenching Assay.

DNA Intercalation

ACMA is a well-known DNA intercalating agent, meaning it can insert itself between the base pairs of the DNA double helix.[1][8] This interaction is the basis for its use in labeling DNA and is also a key aspect of its potential cytotoxic and mutagenic properties.[8] It exhibits a preference for binding to poly(dA-dT) sequences.[1][8]

3.3.1. Experimental Protocol for DNA Intercalation Assay (Ethidium Bromide Displacement)

Objective: To confirm the DNA intercalating activity of ACMA.